Isopimarinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

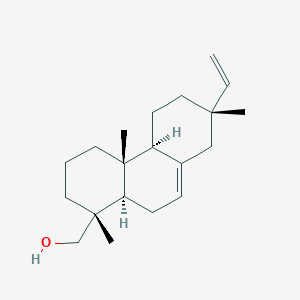

Isopimarinol is a diterpenoid compound that belongs to the pimarane-type diterpenes. These compounds are known for their diverse biological activities and are found in various plants. This compound has been studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isopimarinol can be synthesized through several chemical reactions. One common method involves the reduction of 3-oxo-19-tosyloxy isopimara-7,15-diene using zinc and sodium iodide in hexamethylphosphoric triamide . Another method includes the Wittig reaction of isopimarinal (obtained from isopimaric acid) with the phosphorus ylide generated from methoxymethyl (triphenyl)phosphonium chloride using butyllithium .

Industrial Production Methods

Industrial production methods for isopimara-7,15-dienol are not well-documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

Isopimarinol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized by cytochrome P450 enzymes to form different diterpene alcohols and aldehydes .

Common Reagents and Conditions

Common reagents used in the reactions involving isopimara-7,15-dienol include zinc, sodium iodide, butyllithium, and phosphorus ylides. Reaction conditions often involve specific solvents like hexamethylphosphoric triamide and controlled temperatures to ensure the desired product formation .

Major Products

The major products formed from the reactions of isopimara-7,15-dienol include various oxidized diterpenes such as isopimara-7,15-dienal and dehydroabietadienol .

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Diterpenoids

Isopimarinol serves as a precursor for synthesizing other complex diterpenoids. Its unique structure allows for modifications that can lead to the development of new compounds with potential therapeutic properties. For example, this compound can be transformed into various oxidized diterpenes through reactions involving cytochrome P450 enzymes.

Chemical Reactions

this compound undergoes several chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc, sodium iodide, and butyllithium. The reaction conditions often involve specific solvents like hexamethylphosphoric triamide to ensure optimal product formation.

Biological Applications

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.

Anti-Cancer Activities

this compound has demonstrated potential anti-cancer properties in vitro. Studies have indicated its ability to induce apoptosis in cancer cells through mechanisms that involve the activation of pro-apoptotic pathways and the regulation of antioxidant genes. This dual action highlights its potential as a therapeutic agent in cancer treatment.

Medical Applications

Pharmacological Potential

The pharmacological properties of this compound suggest its potential use in treating various diseases, particularly cancer. Its ability to induce cell death selectively in tumor cells while sparing normal cells makes it an attractive candidate for further development in oncology.

Industrial Applications

Production of Bioactive Compounds

In the pharmaceutical industry, this compound can be utilized in the production of bioactive compounds. Its structural versatility allows for the creation of derivatives that may possess enhanced biological activities or novel therapeutic effects.

Case Studies and Research Findings

- Mechanism of Action Study : A study exploring the mechanism of action of this compound revealed its interaction with multiple molecular targets involved in apoptosis regulation. This research provided insights into how this compound can be leveraged for cancer therapy.

- Comparative Analysis with Similar Compounds : Comparative studies have shown that this compound exhibits unique biological activities when compared to other pimarane-type diterpenes such as isopimara-8,15-diene and deoxyparguerol. This highlights its distinct therapeutic potential and justifies further investigation into its applications.

Summary Table of this compound Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Synthesis precursor | Used to synthesize complex diterpenoids; undergoes oxidation and reduction reactions |

| Biology | Anti-inflammatory activity | Modulates inflammatory pathways; potential treatment for inflammatory diseases |

| Medicine | Anti-cancer properties | Induces apoptosis in cancer cells; selective action on tumor cells |

| Industry | Production of bioactive compounds | Utilized in pharmaceutical formulations; structural versatility allows for novel derivatives |

Mécanisme D'action

The mechanism of action of isopimara-7,15-dienol involves its interaction with various molecular targets and pathways. It induces cellular stress and activates both pro-apoptotic and anti-apoptotic pathways in cancer cells. This dual regulation of cell death and survival is mediated through the upregulation of antioxidant genes and the activation of heat shock proteins .

Comparaison Avec Des Composés Similaires

Isopimarinol is unique among pimarane-type diterpenes due to its specific biological activities. Similar compounds include:

Isopimara-8,15-diene: Another pimarane-type diterpene with similar biosynthetic pathways.

Deoxyparguerol: A diterpene with cytotoxic activity against leukemia cell lines.

Orthosiphol A: Known for its anti-inflammatory properties.

Propriétés

Numéro CAS |

1686-64-2 |

|---|---|

Formule moléculaire |

C20H32O |

Poids moléculaire |

288.5 g/mol |

Nom IUPAC |

[(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methanol |

InChI |

InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,7,16-17,21H,1,6,8-14H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |

Clé InChI |

DUEINKIQNGZKPL-VYJAJWGXSA-N |

SMILES |

CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C |

SMILES isomérique |

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C1)C=C |

SMILES canonique |

CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.